Methyl 3-(methylsulfonamido)benzoate
Description
Significance of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates
Benzoate esters, esters of benzoic acid, are a cornerstone of organic synthesis, valued for their stability and wide-ranging applications. wikipedia.org They are not only found in nature, contributing to the fragrance of fruits and flowers, but are also synthesized on a large scale for industrial use. wikipedia.org Their utility stems from the reactivity of both the aromatic ring and the ester group. wikipedia.org
The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. wikipedia.organnexechem.com Benzoic acid esters are crucial precursors in the production of dyes, heat-resistant lubricants, herbicides, and plasticizers for synthetic resins and rubbers. researchgate.net In the pharmaceutical and cosmetic industries, they serve as building blocks for active ingredients and as pleasant-smelling components in perfumes and flavoring agents. annexechem.com The synthesis of benzoate esters is typically achieved through the acid-catalyzed condensation of benzoic acid with an alcohol, a reaction known as Fischer esterification. wikipedia.orgresearchgate.net
Key Applications of Benzoate Esters:
| Application Area | Examples of Use |
| Industrial Chemicals | Production of dyes, lubricants, herbicides, plasticizers. researchgate.net |
| Pharmaceuticals | Intermediates in the synthesis of drugs. annexechem.comresearchgate.net |
| Cosmetics & Fragrances | Used for their pleasant smells in perfumes and personal care products. annexechem.com |
| Food Industry | Employed as flavoring agents and preservatives (as salts). wikipedia.organnexechem.com |
| Organic Synthesis | Versatile building blocks for more complex molecules. annexechem.com |
Role of Sulfonamide Functional Groups in Contemporary Organic Chemistry
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is a vital component in modern organic chemistry. wikipedia.org Its discovery heralded the age of antibacterial chemotherapy with the advent of sulfa drugs. ajchem-b.comrsc.org Beyond their celebrated role in medicine, sulfonamides are workhorse functional groups in various chemical contexts.
In synthetic chemistry, the sulfonamide group is often used as a protecting group for amines due to its stability to a wide range of reaction conditions and its reliable cleavage methods. wisdomlib.org The rigidity of the functional group often leads to crystalline derivatives, which can be useful for purification and characterization. wikipedia.org Furthermore, sulfonamides are key structural motifs in a multitude of biologically active compounds, exhibiting antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.com This broad spectrum of activity is attributed to the ability of the sulfonamide group to act as a bioisostere of carboxylic acids and to participate in strong hydrogen bonding interactions with biological targets like enzymes. ajchem-b.commdpi.com The classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org
Overview of N-Methylsulfonamide Moieties in Advanced Molecular Design
Within the broader class of sulfonamides, the N-methylsulfonamide moiety, where one of the nitrogen substituents is a methyl group, offers specific advantages in advanced molecular design, particularly in medicinal chemistry. The introduction of a methyl group onto the sulfonamide nitrogen can significantly influence the molecule's physicochemical properties.
Contextualization of Methyl 3-(Methylsulfonamido)benzoate within Aromatic Ester and Sulfonamide Chemical Landscapes
This compound stands at the intersection of the two chemical worlds discussed above. Its structure incorporates both a methyl benzoate unit and an N-methylsulfonamide unit, making it a bifunctional molecule with potential applications as a synthetic intermediate. ontosight.ai
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 241.25 g/mol |
| CAS Number | 32087-05-1 |
| Synonyms | Methyl 3-(methylsulfonylamino)benzoate, 3-[(Methylsulfonyl)amino]-benzoic acid methyl ester |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(methanesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-5-8(6-7)10-15(2,12)13/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIOKJVVJMHUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32087-05-1 | |
| Record name | methyl 3-methanesulfonamidobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Methylsulfonamido Benzoate
Precursor Identification and Synthetic Accessibility
The successful synthesis of Methyl 3-(methylsulfonamido)benzoate hinges on the selection of appropriate and readily available starting materials. The retrosynthetic analysis of the target molecule points to a straightforward disconnection at the sulfonamide bond, identifying a primary aromatic amine and a sulfonyl chloride as the key precursors.
Methyl 3-Aminobenzoate (B8586502) as a Primary Starting Material
Methyl 3-aminobenzoate is the principal precursor supplying the aromatic core of the target molecule. Its chemical structure incorporates both an amine functionality, which is crucial for the sulfonamidation reaction, and a methyl ester group. This commercially available compound serves as a convenient and cost-effective starting point for the synthesis. The presence of the electron-withdrawing methyl ester group on the aromatic ring influences the reactivity of the amino group.
Methanesulfonyl Chloride as the Sulfonating Reagent
Methanesulfonyl chloride is the reagent of choice for introducing the methylsulfonyl group. As a highly reactive sulfonyl chloride, it readily undergoes nucleophilic attack by the amino group of Methyl 3-aminobenzoate to form the desired sulfonamide bond. Its accessibility and high reactivity make it an ideal partner in this synthetic transformation.
Conventional Sulfonamidation Protocols
The formation of the sulfonamide bond in this compound is typically achieved through conventional sulfonamidation reactions. These methods have been widely employed in organic synthesis due to their reliability and broad applicability.
Direct Acylation of Aromatic Amines with Sulfonyl Chlorides
The most common and direct method for the synthesis of this compound is the acylation of Methyl 3-aminobenzoate with methanesulfonyl chloride. This reaction, often referred to as the Hinsberg test for amines, involves the nucleophilic attack of the nitrogen atom of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride. This attack is followed by the elimination of a chloride ion, resulting in the formation of the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.
Optimization of Reaction Parameters: Temperature, Solvent Systems, and Base Selection
The efficiency and yield of the sulfonamidation reaction can be significantly influenced by several key parameters. Careful optimization of these conditions is crucial for achieving a successful and scalable synthesis.
Temperature: The reaction is often initiated at a reduced temperature, typically 0 °C, to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride. Subsequently, the reaction mixture is often allowed to warm to room temperature to ensure complete conversion.
Solvent Systems: A variety of organic solvents can be employed for this reaction. The choice of solvent is critical as it needs to dissolve the reactants and facilitate the reaction while being inert to the reaction conditions. Common solvents include:
Dichloromethane (B109758) (DCM): A widely used solvent due to its good dissolving power for a range of organic compounds and its relatively low boiling point, which facilitates its removal after the reaction.
Tetrahydrofuran (THF): Another popular choice, known for its ability to dissolve both polar and nonpolar compounds.
Acetonitrile (ACN): A polar aprotic solvent that can also be effective for this transformation.
Dioxane, Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP): These are also viable solvent options, particularly when higher solubility of reactants is required.
Base Selection: The presence of a base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. A range of organic and inorganic bases can be utilized:
Pyridine (B92270): A classic choice that can also act as a nucleophilic catalyst.
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): Sterically hindered organic bases that are effective acid scavengers.
4-Dimethylaminopyridine (DMAP): Often used as a catalyst in conjunction with other bases to accelerate the reaction.
Inorganic Bases: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are milder, solid bases that can also be employed, often in biphasic systems.
The selection of the optimal combination of solvent and base is determined through experimental investigation to maximize the yield and purity of this compound.
| Parameter | Commonly Used Options | General Considerations |
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermicity, followed by warming to ensure reaction completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Pyridine | Should dissolve reactants and be inert. Ease of removal is also a factor. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), Na₂CO₃, K₂CO₃ | Neutralizes HCl byproduct. Choice can influence reaction rate and side product formation. |
Advancements in Green Chemistry Approaches for Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of these principles have been applied to the synthesis of sulfonamides and are applicable to the preparation of this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. This technique provides rapid and uniform heating, which can accelerate the rate of the sulfonamidation reaction.
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, which can promote the reaction between the amine and the sulfonyl chloride.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. In some cases, the reaction between an amine and a sulfonyl chloride can be carried out neat or on a solid support, reducing the environmental impact of the synthesis.
These green chemistry approaches offer promising alternatives to conventional methods, providing pathways to this compound that are not only efficient but also more sustainable.
| Green Chemistry Approach | Key Advantages | Applicability to Sulfonamide Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Well-documented for accelerating sulfonamide formation. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields. | Effective in promoting the reaction between amines and sulfonyl chlorides. |
| Solvent-Free Synthesis | Eliminates the use of volatile organic compounds (VOCs), reduces waste. | Feasible for certain sulfonamidation reactions, particularly with solid reactants or on solid supports. |
Solvent-Minimised Reaction Conditions, Including Mechanochemistry
Traditional sulfonamide synthesis is frequently conducted in organic solvents such as dichloromethane or pyridine. prepchem.com While these solvents effectively facilitate the reaction between the amine and sulfonyl chloride, they contribute to the environmental impact and cost of the process. Modern approaches seek to reduce or eliminate the need for bulk solvents.
Solvent-Free Synthesis: One of the most direct approaches to minimising solvent use is to conduct reactions under "neat" or solvent-free conditions. tandfonline.comscispace.com This typically involves heating a mixture of the reactants, Methyl 3-aminobenzoate and methanesulfonyl chloride, often in the presence of a solid base to neutralize the HCl byproduct. The benefits include reduced waste, lower cost, and simplified work-up procedures, as the need to remove a large volume of solvent is eliminated. google.com
Mechanochemistry: An innovative and environmentally benign alternative to solvent-based synthesis is mechanochemistry, which utilizes mechanical energy from grinding, milling, or shearing to drive chemical reactions. google.comresearchgate.net In a mechanochemical synthesis of a sulfonamide, the solid reactants would be combined in a ball mill, sometimes with a small amount of a liquid additive to facilitate the process (liquid-assisted grinding). The mechanical force initiates the reaction at the particle interfaces. This technique can lead to shorter reaction times, lower energy consumption, and access to different reaction pathways compared to solution-phase chemistry. rsc.org A patent for preparing dibenzenesulfonimide (B1583796) highlights the use of a solvent-free grinding method in a ball mill, demonstrating the industrial potential of this approach for related sulfonamide compounds. google.com
| Parameter | Conventional Synthesis (in Dichloromethane) | Solvent-Free (Neat) Synthesis | Mechanochemical Synthesis (Ball Milling) |
|---|---|---|---|
| Solvent | High volume (e.g., Dichloromethane, Pyridine) prepchem.com | None or minimal | None or catalytic amount (Liquid-Assisted Grinding) rsc.org |
| Energy Input | Heating/Refluxing | Heating | Mechanical Force |
| Reaction Time | Hours | Potentially shorter due to high concentration | Minutes to Hours scispace.com |
| Waste Profile | High (solvent waste) | Low | Very Low google.com |
| Work-up | Aqueous washes, extraction, solvent evaporation | Direct purification of the crude solid | Direct purification of the crude solid |
Utilization of Heterogeneous Catalytic Systems for Enhanced Efficiency
Catalysis is pivotal in modern organic synthesis for improving reaction rates and selectivity. While homogeneous catalysts (dissolved in the reaction medium) are common, they can be difficult to separate from the product. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation and reusability. scispace.com
For the synthesis of N-arylsulfonamides, transition-metal-catalyzed cross-coupling reactions represent a powerful alternative to traditional methods. Catalytic systems based on palladium, nickel, or copper can form the crucial C-N bond between an aryl halide (e.g., Methyl 3-bromobenzoate) and a sulfonamide. researchgate.netsemanticscholar.orgresearchgate.net To enhance efficiency, these metal catalysts can be immobilized on solid supports.
Supported Metal Catalysts: Catalysts like palladium on carbon (Pd/C) are classic examples of heterogeneous systems used for various coupling reactions. rsc.org Other supports can include silica (B1680970), alumina, polymers, or advanced materials like graphene. scispace.com For instance, a magnetically retrievable graphene-based nanohybrid has been successfully used as a heterogeneous catalyst for synthesizing benzenesulfonamide (B165840) derivatives under solvent-free conditions, showcasing excellent recyclability over multiple runs. scispace.com
Solid Acid/Base Catalysts: In reactions that produce acidic byproducts, such as the reaction of an amine with a sulfonyl chloride, solid-supported bases can be used instead of soluble organic bases like pyridine. These can be easily filtered off after the reaction, simplifying the work-up. Similarly, solid acid catalysts, such as sulfonic acid-functionalized supports, are effective in promoting reactions like esterifications and amidations. starbons.com
| Catalyst Type | Example | Role in Sulfonamide Synthesis | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous | Soluble Pd or Ni complexes researchgate.net | Cross-coupling of aryl halides with sulfonamides | High activity and selectivity | Difficult to separate from product, metal contamination |
| Heterogeneous (Supported Metal) | Pd/C, CoFe@rGO scispace.comrsc.org | Cross-coupling, hydrogenation of precursors | Easy separation (filtration), reusable, lower product contamination scispace.com | Potentially lower activity, catalyst leaching |
| Heterogeneous (Solid Base) | Polymer-supported amines, Carbonates on alumina | Acid scavenger (e.g., for HCl) | Simplified work-up (filtration), avoids aqueous washes | Can be less reactive than soluble bases |
Isolation and Purification Strategies in Synthetic Procedures
The final purity of this compound is critically dependent on the isolation and purification strategy. The choice of method depends on the scale of the reaction and the nature of the impurities.
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds. wikipedia.org The sulfonamide N-H proton is weakly acidic and can be deprotonated by a moderately strong base. A typical work-up for a sulfonamidation reaction involves washing the crude organic solution.
Acid Wash: A wash with a dilute aqueous acid (e.g., 1 M HCl) removes any unreacted basic starting material (Methyl 3-aminobenzoate). libretexts.org
Base Wash: A wash with a weak aqueous base (e.g., 5% NaHCO₃) neutralizes and removes excess methanesulfonyl chloride (by hydrolysis) and the HCl byproduct. libretexts.org Stronger bases (like NaOH) could potentially deprotonate the sulfonamide itself, transferring it to the aqueous layer, which can be used as a purification step if desired. wikipedia.orglibretexts.org
Recrystallization: This is the most common method for purifying crude solid organic compounds. libretexts.org The principle relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. miamioh.edu The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. wisc.edu The pure crystals are then collected by vacuum filtration. google.com For a compound like this compound, suitable solvent systems might include ethanol (B145695), isopropanol, or mixtures like ethyl acetate/hexane.
Chromatography: While effective, column chromatography is generally reserved for small-scale syntheses or when recrystallization fails to remove impurities with similar solubility profiles. It involves passing a solution of the crude product through a stationary phase (e.g., silica gel) and eluting with a mobile phase (solvent system), separating compounds based on their differential adsorption.
| Technique | Principle | Primary Use | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-Base Extraction | Differential solubility of acidic/basic compounds and their salts in aqueous vs. organic phases. wikipedia.org | Removal of acidic or basic starting materials and byproducts during work-up. libretexts.org | Efficient for removing ionic or ionizable impurities; scalable. | Requires immiscible solvents; can lead to emulsions. |
| Recrystallization | Lower solubility of the compound in a cold solvent compared to a hot solvent. libretexts.org | Primary purification of the final solid product. miamioh.edu | Can yield very pure material; relatively inexpensive and scalable. google.com | Requires finding a suitable solvent; some product loss is inevitable. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Purification when recrystallization is ineffective or for complex mixtures. | High resolving power for a wide range of compounds. | Generates significant solvent waste; can be slow and costly for large scales. |
Chemical Reactivity and Derivatization Studies of Methyl 3 Methylsulfonamido Benzoate
Reactivity Profile of the Sulfonamide Nitrogen Center
The sulfonamide group (–SO₂NH–) is a prominent functional group in many pharmaceutical compounds. researchgate.net The nitrogen atom in the methylsulfonamido moiety of Methyl 3-(methylsulfonamido)benzoate is acidic and can be deprotonated to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for functionalization at the nitrogen center.
The deprotonated sulfonamide nitrogen can readily participate in nucleophilic substitution reactions with alkyl halides or other alkylating agents to form N-alkylated derivatives. This reaction typically proceeds by treating the sulfonamide with a suitable base to generate the corresponding anion, followed by the addition of an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
The substrate scope for N-alkylation is broad, accommodating a variety of alkyl groups. Primary and secondary alkyl halides are effective substrates for this transformation. For instance, the reaction with methyl iodide would yield the N-methylated product, while reaction with benzyl (B1604629) bromide would introduce a benzyl group. The general strategy allows for the synthesis of diverse 1,4-benzodiazepine (B1214927) derivatives through tandem N-alkylation-ring opening-cyclization reactions. nih.gov
Table 1: Illustrative Examples of N-Alkylation Reactions This table presents potential reaction outcomes based on general principles of sulfonamide alkylation.
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl Iodide (CH₃I) | NaH | Methyl 3-(N-methyl-N-(methylsulfonyl)amino)benzoate |
| Benzyl Bromide (BnBr) | K₂CO₃ | Methyl 3-(N-benzyl-N-(methylsulfonyl)amino)benzoate |
| Ethyl Bromoacetate | NaH | Methyl 3-(N-(2-ethoxy-2-oxoethyl)-N-(methylsulfonyl)amino)benzoate |
In addition to alkylation, the sulfonamide nitrogen can undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction is also typically performed in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. The direct acylation of sulfonamides by esters, promoted by reagents like titanium(IV) chloride, represents an alternative and attractive strategy. researchgate.net N-acylsulfonamides are of significant interest as they are often designed as isosteres of carboxylic acids in medicinal chemistry. researchgate.net
Reactions with N-acylbenzotriazoles in the presence of sodium hydride have been shown to produce N-acylsulfonamides in high yields. epa.gov This method is particularly advantageous for acyl groups where the corresponding acid chlorides are not easily prepared. epa.gov Another key reaction involves reacting the sulfonamide with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base, to yield N-sulfonylated products. nih.gov
Table 2: Examples of N-Acylation Reagents and Products This table presents potential reaction outcomes based on established N-acylation methods.
| Acylating Agent | Base/Promoter | Product |
|---|---|---|
| Acetyl Chloride | Pyridine (B92270) | Methyl 3-(N-acetylmethylsulfonamido)benzoate |
| Benzoyl Chloride | NaH | Methyl 3-(N-benzoylmethylsulfonamido)benzoate |
| Ethyl 2-bromo-3-methylbutanoate | TiCl₄ | Methyl 3-(N-(2-bromo-3-methylbutanoyl)methylsulfonamido)benzoate |
| Methanesulfonyl Chloride | Pyridine | Methyl 3-(N,N-bis(methylsulfonyl)amino)benzoate |
Transformations Involving the Benzoate (B1203000) Ester Moiety
The methyl ester functional group is another key site for chemical modification, allowing for transformations that alter the carboxylic acid derivative portion of the molecule.
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. Solid acid catalysts are also being developed as recoverable and environmentally friendly alternatives to common acids like sulfuric acid. mdpi.com For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-(methylsulfonamido)benzoate. The use of catalysts such as maghemite-ZnO has been shown to be effective for the transesterification of methyl benzoate with various alcohols. researchgate.net Studies have also demonstrated that titanate catalysts exhibit high activity in the transesterification of crude methyl benzoate to produce other esters like benzyl benzoate and butyl benzoate. researchgate.net
Table 3: Transesterification Reaction Examples
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | H₂SO₄ | Ethyl 3-(methylsulfonamido)benzoate |
| Propanol | Maghemite-ZnO | Propyl 3-(methylsulfonamido)benzoate |
| Benzyl Alcohol | Titanate catalyst | Benzyl 3-(methylsulfonamido)benzoate |
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(methylsulfonamido)benzoic acid, under either acidic or basic conditions. quora.com
Basic Hydrolysis (Saponification): This is the most common method, involving treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. google.comrsc.org This reaction produces the sodium or potassium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution. youtube.com High-temperature water (200–300 °C) can also promote the hydrolysis of methyl benzoates.
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. quora.com To drive the reaction to completion, it is often necessary to use a large excess of water. uomustansiriyah.edu.iq
Aromatic Ring Functionalization Strategies
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The position of substitution is directed by the two existing substituents: the methylsulfonamido group (–NHSO₂CH₃) and the methyl ester group (–COOCH₃).
Both of these groups are electron-withdrawing and act as deactivating meta-directors. Therefore, incoming electrophiles will preferentially add to the positions meta to both groups, which are positions 4 and 6 on the aromatic ring. Position 2 is sterically hindered by the two adjacent substituents.
A common example of electrophilic aromatic substitution is nitration. Reacting this compound with a mixture of nitric acid and sulfuric acid would introduce a nitro group (–NO₂) onto the ring, primarily at the 4- or 6-position. The nitronium ion (NO₂⁺) is the active electrophile in this reaction. aiinmr.com Other electrophilic substitution reactions, such as halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃) and Friedel-Crafts reactions, would also be expected to yield substitution at the meta-positions, although the deactivated nature of the ring may require harsh reaction conditions.
Table 4: Potential Aromatic Ring Functionalization Reactions
| Reaction Type | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-3-(methylsulfonamido)benzoate and Methyl 6-nitro-3-(methylsulfonamido)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-3-(methylsulfonamido)benzoate and Methyl 6-bromo-3-(methylsulfonamido)benzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 4-chloro-3-(methylsulfonamido)benzoate and Methyl 6-chloro-3-(methylsulfonamido)benzoate |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the methyl ester (-COOCH₃) and the methylsulfonamido (-NHSO₂CH₃) groups.
The methyl ester group is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which is a consequence of both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it (C5).
Conversely, the methylsulfonamido group is generally considered an activating, ortho, para-directing group. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho (C2 and C4) and para (C6) positions. However, the strongly electron-withdrawing sulfonyl group attenuates this activating effect.
When both groups are present on the ring, their directing effects are considered in concert. The meta-directing ester group deactivates the C5 position. The ortho, para-directing sulfonamido group activates the C2, C4, and C6 positions. Therefore, electrophilic substitution is predicted to occur preferentially at the positions activated by the sulfonamido group. Steric hindrance from the existing substituents may influence the relative reactivity of the C2, C4, and C6 positions, with attack at the less hindered C4 and C6 positions being generally favored over the C2 position, which is situated between the two existing groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | Methyl 4-nitro-3-(methylsulfonamido)benzoate and Methyl 6-nitro-3-(methylsulfonamido)benzoate |
| Br₂/FeBr₃ (Bromination) | Methyl 4-bromo-3-(methylsulfonamido)benzoate and Methyl 6-bromo-3-(methylsulfonamido)benzoate |
| SO₃/H₂SO₄ (Sulfonation) | Methyl 4-sulfo-3-(methylsulfonamido)benzoate and Methyl 6-sulfo-3-(methylsulfonamido)benzoate |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Methyl 4-alkyl-3-(methylsulfonamido)benzoate and Methyl 6-alkyl-3-(methylsulfonamido)benzoate |
| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | Methyl 4-acyl-3-(methylsulfonamido)benzoate and Methyl 6-acyl-3-(methylsulfonamido)benzoate |
Note: The precise ratio of ortho to para substitution can be influenced by reaction conditions such as temperature and solvent.
Metal-Catalyzed Cross-Coupling and C-H Activation Reactions
Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are potential substrates for such transformations, enabling the synthesis of more complex molecules.
Rhodium(III)-Catalyzed C-H Activation for Spiropiperidine Derivative Synthesis
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds. researchgate.netamericanelements.comnih.govacs.org While direct C-H activation of this compound for spiropiperidine synthesis has not been explicitly reported, the methodology provides a plausible route for its derivatization. In a hypothetical scenario, a derivative of this compound bearing a suitable directing group and a tethered alkene could undergo intramolecular C-H activation and subsequent annulation to form a spiropiperidine core. The sulfonamide nitrogen could potentially serve as a directing group, guiding the rhodium catalyst to activate an ortho C-H bond.
A general representation of such a transformation is depicted below:
Scheme 1: Hypothetical Rhodium(III)-Catalyzed C-H Activation/Annulation for Spiropiperidine Synthesis
This strategy would offer a novel and efficient pathway to complex, spirocyclic structures from readily accessible starting materials.
Palladium-Catalyzed Cross-Coupling Strategies for Extended Aromatic Systems
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of biaryl systems and other extended aromatic structures. nih.gov Halogenated derivatives of this compound would be ideal substrates for a variety of such reactions, including the Suzuki, Heck, and Sonogashira couplings. For these reactions to proceed, an aromatic halide (e.g., bromo or iodo) would first need to be installed on the benzene ring, likely via electrophilic aromatic halogenation as discussed in section 3.3.1.
Suzuki Coupling: The Suzuki coupling involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. A bromo- or iodo-substituted this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate biaryl compounds.
Heck Coupling: The Heck reaction couples an aryl halide with an alkene. A halogenated this compound could react with various alkenes to introduce a vinyl group onto the aromatic ring, which could be further functionalized. youtube.com
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This would allow for the introduction of an alkynyl moiety onto the this compound scaffold, providing a versatile handle for further transformations. beilstein-journals.org
Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Hypothetical Product |
| Suzuki | Methyl 4-bromo-3-(methylsulfonamido)benzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-phenyl-3-(methylsulfonamido)benzoate |
| Heck | Methyl 6-iodo-3-(methylsulfonamido)benzoate | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 6-styryl-3-(methylsulfonamido)benzoate |
| Sonogashira | Methyl 4-bromo-3-(methylsulfonamido)benzoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 4-(phenylethynyl)-3-(methylsulfonamido)benzoate |
Intramolecular Cyclization Pathways
The presence of the sulfonamide and methyl ester functionalities in this compound opens up possibilities for intramolecular cyclization reactions to form various heterocyclic systems, particularly after initial modifications to the core structure.
Formation of Diverse Heterocyclic Systems
By introducing appropriate functional groups at strategic positions on the this compound scaffold, a variety of intramolecular cyclization reactions can be envisioned. For example, introduction of a nucleophilic group at the C2 or C4 position could lead to cyclization with the electrophilic methyl ester. Alternatively, modification of the methyl ester to an acyl chloride or another activated carbonyl derivative could facilitate cyclization with a nucleophilic group on a side chain appended to the sulfonamide nitrogen. Such strategies could lead to the formation of benzoxazinones, benzothiazinones, or other related heterocyclic frameworks.
Ring-Closure Reactions Mediated by the Sulfonamide Moiety
The sulfonamide moiety itself can actively participate in ring-closure reactions. The acidic N-H proton can be removed under basic conditions, generating a nucleophilic nitrogen that can participate in intramolecular substitution or addition reactions. For instance, if a side chain containing a suitable leaving group is attached to the C2 or C4 position of the benzene ring, intramolecular nucleophilic aromatic substitution could lead to the formation of a cyclic sulfonamide (sultam).
Furthermore, under radical conditions, N-centered radicals can be generated from sulfonamides, which can then undergo intramolecular cyclization onto an appropriately positioned double or triple bond. This approach offers a pathway to a range of nitrogen-containing heterocyclic systems.
Table 3: Potential Intramolecular Cyclization Pathways for Derivatives of this compound
| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |
| Methyl 2-amino-3-(methylsulfonamido)benzoate | Intramolecular amidation | Benzothiadiazinone derivative |
| Methyl 3-(N-allyl-N-methylsulfonamido)benzoate with a C2 radical initiator | Radical cyclization | Dihydropyrrolo-benzothiadiazine derivative |
| 2-Bromo-3-(methylsulfonamido)benzoic acid derivative | Intramolecular N-arylation | Dibenzothiazine derivative |
Detailed Mechanistic Investigations of Key Chemical Transformations
The chemical behavior of this compound is primarily dictated by the interplay of its two main functional groups: the methyl ester and the methylsulfonamido group. The ester functionality serves as the primary site for nucleophilic acyl substitution, while the methylsulfonamido group, positioned at the meta-position, exerts a significant electronic influence on the reactivity of the aromatic ring and the ester carbonyl group. Detailed mechanistic investigations into the key transformations of this compound, such as aminolysis and hydrolysis, reveal the intricate steps governing its reactivity.
Mechanistic Pathway of Aminolysis (Amidation)
The conversion of this compound to its corresponding amide derivatives via aminolysis is a critical transformation, often employed in the synthesis of more complex molecules. The reaction generally proceeds through a nucleophilic acyl substitution mechanism. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) suggest that the reaction can proceed through either a concerted or a stepwise pathway, with the stepwise mechanism being more favorable, especially when catalyzed. researchgate.netnih.gov
The 3-(methylsulfonamido) group is a strong electron-withdrawing group. masterorganicchemistry.com This deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for this transformation, it increases the electrophilicity of the carbonyl carbon of the ester group. reddit.comstackexchange.combrainly.com This heightened electrophilicity makes the ester more susceptible to nucleophilic attack by an amine.
Proposed Stepwise Mechanism:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the methyl ester. This leads to the formation of a tetrahedral intermediate. The electron-withdrawing nature of the meta-substituted methylsulfonamido group enhances the partial positive charge on the carbonyl carbon, facilitating this attack.
Tetrahedral Intermediate: A transient, zwitterionic tetrahedral intermediate is formed. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.
Proton Transfer: A proton transfer can occur, often facilitated by another molecule of the amine or the solvent, to neutralize the charges within the intermediate. This results in a more stable tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the methoxide (B1231860) ion (CH₃O⁻) as a leaving group.
Final Product Formation: The methoxide ion is a strong base and will deprotonate the newly formed amide N-H or the ammonium (B1175870) ion, generating methanol (B129727) and the final amide product.
Illustrative Reaction Conditions for Aminolysis of Substituted Methyl Benzoates:
| Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) |
| Ammonia | None (computational) | Gas Phase | N/A | N/A |
| Benzylamine | K₃PO₄, Trifluoroethanol | THF | 90 | High |
| Aniline | Nb₂O₅ | Solvent-free | 150-200 | High |
Note: This table represents typical conditions for the amidation of methyl benzoates and is for illustrative purposes. Specific conditions for this compound may vary.
Mechanistic Aspects of Hydrolysis
The hydrolysis of this compound to 3-(methylsulfonamido)benzoic acid can be achieved under either acidic or basic conditions, each following a distinct mechanistic pathway. The principles of ester hydrolysis are well-established, and the presence of the electron-withdrawing sulfonamido group influences the reaction rate. quora.comrsc.org
Base-Catalyzed Hydrolysis (Saponification):
This is an irreversible process that typically proceeds via a nucleophilic acyl substitution mechanism, similar to aminolysis.
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. The electron-withdrawing 3-(methylsulfonamido) group enhances the susceptibility of the carbonyl carbon to this attack.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Collapse of the Intermediate: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group.
Acid-Base Reaction: The methoxide ion is a stronger base than the resulting carboxylate anion. It, therefore, deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This step drives the equilibrium towards the products.
Protonation: A final workup step with acid is required to protonate the carboxylate salt and yield the neutral 3-(methylsulfonamido)benzoic acid.
Acid-Catalyzed Hydrolysis:
This is a reversible process, and the mechanism involves the activation of the carbonyl group.
Protonation of Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. quora.com
Nucleophilic Attack by Water: A water molecule attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester, converting the methoxy (B1213986) group into a good leaving group (methanol).
Elimination of Methanol: The tetrahedral intermediate collapses, eliminating a molecule of methanol.
Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
The presence of the electron-withdrawing 3-(methylsulfonamido) group is expected to accelerate base-catalyzed hydrolysis by increasing the electrophilicity of the carbonyl carbon. Its effect on acid-catalyzed hydrolysis is more complex, as it can slightly disfavor the initial protonation step while still enhancing the susceptibility to nucleophilic attack.
General Conditions for Hydrolysis of Methyl Benzoates:
| Condition | Reagent | Temperature (°C) | Outcome |
| Basic | 2% KOH in H₂O | 200-300 | Quantitative saponification |
| Acidic | Dilute H₂SO₄ | Reflux | Equilibrium hydrolysis |
| Neutral | High-Temp H₂O | 250-300 | Partial hydrolysis |
Note: This table provides general conditions for the hydrolysis of substituted methyl benzoates. rsc.org The specific conditions for complete conversion of this compound would need experimental optimization.
Applications of Methyl 3 Methylsulfonamido Benzoate in Complex Molecule Synthesis
Role as a Versatile Chemical Building Block in Advanced Organic Synthesis
In contemporary chemical research, Methyl 3-(methylsulfonamido)benzoate serves as a key building block or intermediate in the synthesis of elaborate molecules intended for various applications, including drug discovery and materials science. nih.gov The utility of this compound stems from its distinct structural features:
The Methyl Ester Group: This group can be readily hydrolyzed to a carboxylic acid or converted into an amide, providing a reactive handle for chain extension or for linking to other molecular fragments.
The Sulfonamide Moiety: The acidic N-H proton of the sulfonamide can be involved in various chemical transformations. This group is also a well-known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. nih.gov
The Aromatic Ring: The benzene (B151609) ring provides a rigid scaffold and can be subjected to electrophilic substitution reactions to introduce additional functional groups, further increasing molecular complexity.
This trifunctional nature allows for a modular approach to synthesis, where each part of the molecule can be modified sequentially to build sophisticated molecular architectures. Its application across different fields, such as medicinal and agricultural chemistry, underscores its role as a versatile synthetic intermediate. nih.gov
Precursor for Structurally Diverse Sulfonamidobenzamide Analogs
A significant application of this compound is its use as a precursor for the synthesis of sulfonamidobenzamide analogs. This class of compounds is of high interest in medicinal chemistry. The synthesis typically involves the conversion of the methyl ester group into an amide via reaction with a desired amine. This process allows for the systematic introduction of a wide variety of substituents, leading to the creation of large libraries of structurally diverse analogs for biological screening.
A notable example is in the development of novel antibacterial agents. Research into inhibitors of the LpxH enzyme, which is crucial for lipid A biosynthesis in Gram-negative bacteria, has utilized the meta-sulfonamidobenzamide scaffold. By starting with a precursor like this compound, researchers can synthesize analogs with potent enzymatic inhibition and antibacterial activity. These studies have demonstrated that modifications to the benzamide (B126) portion of the molecule can be used to fine-tune the compound's biological activity and properties.
Table 1: Examples of Sulfonamidobenzamide Analog Diversity This table is illustrative and based on general synthetic strategies for creating compound libraries from a common precursor.
| Precursor | Amine Reagent | Resulting Analog Class | Potential Application |
| This compound | Substituted Anilines | N-Aryl Sulfonamidobenzamides | Antibacterial (LpxH inhibitors) |
| This compound | Alkyl Amines | N-Alkyl Sulfonamidobenzamides | Enzyme Inhibitors |
| This compound | Heterocyclic Amines | N-Heterocyclic Sulfonamidobenzamides | Allosteric Modulators |
| This compound | Amino Acids | Peptidomimetic Sulfonamidobenzamides | Therapeutic Agents |
Application in the Construction of Novel Chromophore Scaffolds
The sulfonamido-benzoate moiety is a structural component found in certain classes of functional dyes and fluorescent molecules (fluorophores). While direct, widespread use of this compound in this context is not extensively documented, its structural motifs are relevant to the synthesis of complex chromophores. For instance, sulfonamide groups are incorporated into azo dyes, where they can act as linkage groups and modulate the spectral properties of the molecule. researchgate.net
Furthermore, substituted benzoate (B1203000) and sulfonate precursors are used in the synthesis of xanthene-based fluorophores, such as fluoresceins and rhodamines. researchgate.net In these structures, the electronic nature of the substituents on the aromatic ring plays a critical role in determining the absorption and emission characteristics of the final dye. The electron-withdrawing properties of the sulfonamide and ester groups in this compound make it a plausible, though specialized, starting material for custom-designing chromophores with specific photophysical properties for applications in sensing and imaging.
Intermediate in the Synthesis of Intricate Heterocyclic Frameworks
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Substituted methyl benzoates are common starting materials for building these complex ring systems. A prominent strategy in modern organic synthesis is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, often a heterocycle. beilstein-journals.org
The functional groups on this compound make it a suitable candidate for designing such reactions. The ester group can participate in condensation and cyclization reactions, while the sulfonamide can act as a directing group or a nucleophilic/electrophilic partner in the ring-forming step. For example, benzenesulfonamide (B165840) derivatives are used as precursors to synthesize complex fused heterocyclic systems like triazolo-thiadiazoles. researchgate.net The synthesis of the important anticancer drug Gefitinib, a quinazoline (B50416) derivative, starts from a substituted methyl benzoate, highlighting the industrial relevance of this class of intermediates in constructing intricate heterocyclic frameworks. mdpi.com
Rational Design Strategies for Molecular Architectures Incorporating the Sulfonamido-Benzoate Moiety
The sulfonamido-benzoate moiety is a valuable scaffold in rational drug design due to its well-defined structural and electronic properties. The sulfonamide group is particularly important as it can act as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), allowing for strong and specific interactions with protein targets. This dual nature has led to the description of sulfonamides as "molecular chimeras."
Rational design strategies often leverage these properties. For instance, in the design of allosteric modulators for the MrgX1 receptor, a series of 2-sulfonamidebenzamides were synthesized and evaluated. nih.gov Computational modeling and structure-activity relationship (SAR) studies guided the modification of the aromatic rings and amide substituents to optimize potency and minimize off-target effects. The meta-substitution pattern, as found in this compound, is a key design element that positions the functional groups in a specific spatial orientation to fit into a target's binding pocket.
Table 2: Rational Design Strategies Featuring the Sulfonamido-Benzamide Scaffold
| Target Class | Role of Sulfonamido-Benzoate Moiety | Design Strategy | Example Outcome |
| Bacterial Enzymes (e.g., LpxH) | Core scaffold for inhibitor binding. | Modify benzamide substituent to explore active site pockets. | Identification of potent antibacterial agents. |
| G-Protein Coupled Receptors (e.g., MrgX1) | Allosteric modulator core. | Scaffold hopping and ring-closing of the sulfonamide portion to improve properties. | Discovery of modulators with enhanced potency. nih.gov |
| Kinases | Hinge-binding fragment. | Use sulfonamide for key hydrogen bonds with the protein backbone. | Development of selective kinase inhibitors. |
Advanced Spectroscopic and Mechanistic Characterization
Elucidation of Reaction Intermediates and Transient Species
The synthesis of Methyl 3-(methylsulfonamido)benzoate typically proceeds through a multi-step process, each involving key intermediates. The most common synthetic route involves the reaction of methyl 3-aminobenzoate (B8586502) with methanesulfonyl chloride. The elucidation of the reaction mechanism and the transient species involved is crucial for optimizing reaction conditions and understanding potential side reactions.
The generally accepted mechanism for sulfonamide formation from a sulfonyl chloride and an amine involves a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This initial step forms a transient tetrahedral intermediate. This intermediate is highly unstable and rapidly collapses, eliminating a chloride ion to form the protonated sulfonamide. Subsequent deprotonation, typically by a base present in the reaction mixture (such as pyridine (B92270) or triethylamine), yields the final sulfonamide product.
Key Intermediates in the Synthesis of this compound:
Tetrahedral Intermediate: A transient, high-energy species formed from the nucleophilic addition of the amino group of methyl 3-aminobenzoate to the sulfur atom of methanesulfonyl chloride.
Protonated Sulfonamide: An intermediate formed after the collapse of the tetrahedral intermediate and elimination of the chloride ion. It carries a positive charge on the nitrogen atom.
Sulfonyl Radical Intermediates: In some alternative, non-classical synthetic pathways for sulfonamides, sulfonyl radical intermediates can be generated, particularly in photocatalytic or radical-initiated reactions. researchgate.net
Sulfinate Intermediates: These can be involved in certain synthetic or degradation pathways of sulfonamides, for instance, in isotopic labeling studies where a sulfonamide is deaminated to a sulfinate. chemrxiv.orgacs.org
The direct observation of these transient species is often challenging due to their short lifetimes. However, their existence can be inferred through kinetic studies, computational modeling, and trapping experiments.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.
While a specific experimental spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on the analysis of structurally similar compounds such as methyl benzoate (B1203000), methyl 3-nitrobenzoate, and various aromatic sulfonamides. rsc.orgchemicalbook.comchegg.com
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to -COOCH₃) | 7.8 - 8.0 | d | ~7.5 - 8.0 |
| Ar-H (ortho to -NHSO₂CH₃) | 7.4 - 7.6 | d | ~7.5 - 8.0 |
| Ar-H (para to -COOCH₃) | 7.5 - 7.7 | t | ~7.5 - 8.0 |
| Ar-H (meta to both) | 7.9 - 8.1 | s | - |
| -COOCH₃ | 3.9 | s | - |
| -NHSO₂CH₃ | 3.0 | s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 167 |
| Ar-C (ipso to -COOCH₃) | 130 - 132 |
| Ar-C (ipso to -NHSO₂CH₃) | 138 - 140 |
| Ar-CH | 120 - 135 |
| -COOCH₃ | 52 - 53 |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a definitive assignment of all proton and carbon signals, confirming the connectivity within the molecule.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO₄S), the exact mass can be calculated and compared with the experimentally determined value, providing strong evidence for its identity.
The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Aromatic sulfonamides exhibit characteristic fragmentation pathways under techniques like electrospray ionization (ESI) and electron ionization (EI). nih.govresearchgate.netresearchgate.net
A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov This often occurs through an intramolecular rearrangement. Other typical fragmentations include the cleavage of the S-N bond and the C-S bond.
Predicted Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 229.0459 | [M+H]⁺ |
| 198.0296 | [M+H - OCH₃]⁺ |
| 170.0347 | [M+H - COOCH₃]⁺ |
| 165.0401 | [M+H - SO₂]⁺ |
| 156.0531 | [M+H - SO₂CH₃]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Elucidation of the Compound and its Derivatives
X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the molecule can be generated. This model reveals precise bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound has not been reported in the public domain, studies on similar substituted benzenesulfonamides and methyl benzoate derivatives provide insights into the expected solid-state conformation. nih.govresearchgate.net The analysis would likely reveal the geometry around the sulfur atom to be tetrahedral and the planarity of the benzene (B151609) ring.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., involving the N-H group and the ester or sulfonyl oxygens) and π-π stacking of the aromatic rings. These interactions are crucial in determining the physical properties of the solid material.
Isotopic Labeling Methodologies for Mechanistic Pathway Tracing
Isotopic labeling is a powerful technique used to trace the pathways of atoms through a chemical reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., ²H (D) for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the fate of that atom can be followed using techniques like NMR and mass spectrometry. chem-station.comclearsynth.comacs.org
In the context of this compound synthesis, isotopic labeling can be employed to:
Confirm the reaction mechanism: For example, by using ¹⁸O-labeled methanesulfonyl chloride, one could confirm that the oxygen atoms in the final sulfonamide originate from the sulfonyl chloride. A late-stage ¹⁸O labeling approach, which involves the deamination of the sulfonamide to a sulfinate intermediate followed by reamination in the presence of H₂¹⁸O, has also been developed. chemrxiv.orgchemrxiv.org
Investigate kinetic isotope effects: By replacing a hydrogen atom at a reactive site with deuterium, a primary kinetic isotope effect may be observed if the C-H bond is broken in the rate-determining step. This can provide valuable information about the transition state of the reaction.
Prepare internal standards for quantitative analysis: Deuterated or ¹³C-labeled versions of this compound can be synthesized and used as internal standards in mass spectrometry-based quantification assays, for example, in metabolic studies. acs.org
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis of Methyl 3-(methylsulfonamido)benzoate
Rotation around the S-N bond in sulfonamides also contributes to the conformational diversity. The energy barriers for this rotation are generally small, suggesting that multiple rotamers can coexist at room temperature. researchgate.net The minimum energy conformation for sulfonamide species often occurs when the nitrogen lone pair is anti to the sulfur-carbon bond. researchgate.net
Furthermore, the methyl ester group's orientation relative to the benzene (B151609) ring is crucial. For methyl benzoate (B1203000), studies have indicated a rotational barrier around the phenyl-carbonyl carbon bond. chemistryviews.orgresearchgate.net The planar conformation, where the carbonyl group and the benzene ring are coplanar, is generally the most stable due to resonance stabilization. This planarity is expected to be a dominant feature in this compound as well.
The interplay of these rotational possibilities results in a complex potential energy surface with several local minima. The relative energies of these conformers determine their population distribution at a given temperature. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping this surface and identifying the most stable conformers.
Interactive Data Table: Key Dihedral Angles in Conformational Analysis
| Dihedral Angle | Description | Expected Range (degrees) | Notes |
| C-C-S-N | Defines the orientation of the sulfonamide group relative to the benzene ring. | Can vary, with specific angles corresponding to eclipsed or staggered forms. | The energy barrier for rotation is influenced by steric and electronic effects. |
| C-S-N-H | Defines the orientation of the N-H bond. | Can adopt different orientations with relatively low energy barriers. | Important for hydrogen bonding interactions. |
| C-C-C=O | Defines the orientation of the ester group relative to the benzene ring. | Close to 0 or 180 for planarity. | Deviation from planarity would reduce resonance stabilization. |
| C-O-C-H | Defines the orientation of the methyl group of the ester. | Can rotate freely. | Low rotational barrier. |
Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, provide valuable insights into the electronic structure and reactivity of this compound. By calculating various molecular properties, we can predict its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP map is a useful tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide and carbonyl groups, indicating these are electron-rich areas and potential sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the sulfonamide N-H group would exhibit a positive potential (blue region), making it a likely hydrogen bond donor and susceptible to deprotonation by a base. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. arxiv.org For this compound, the HOMO is likely to be localized on the benzene ring and the nitrogen atom of the sulfonamide group, while the LUMO may be distributed over the carbonyl group and the benzene ring.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the electrophilic character ( χ2/2η ).
These descriptors, calculated using DFT, can be used to compare the reactivity of this compound with other molecules and predict its behavior in different chemical environments.
Interactive Data Table: Predicted Electronic Properties
| Property | Description | Predicted Characteristic for this compound |
| MEP Negative Regions | Electron-rich areas, susceptible to electrophilic attack. | Oxygen atoms of the SO2 and C=O groups. |
| MEP Positive Regions | Electron-poor areas, susceptible to nucleophilic attack. | Hydrogen atom of the N-H group. |
| HOMO Localization | Region of highest electron density, likely to donate electrons. | Benzene ring and sulfonamide nitrogen. |
| LUMO Localization | Region of lowest electron density, likely to accept electrons. | Carbonyl group and benzene ring. |
| HOMO-LUMO Gap | Indicator of chemical reactivity. | A moderate gap is expected, indicating reasonable stability. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.
A key reaction for this molecule is its synthesis, which typically involves the N-arylation of a sulfonamide. nih.govnih.gov For instance, the reaction of methyl 3-aminobenzoate (B8586502) with methanesulfonyl chloride in the presence of a base is a plausible synthetic route. Computational modeling of this reaction would involve:
Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. For the N-sulfonylation reaction, the TS would likely involve the nucleophilic attack of the amino nitrogen onto the sulfur atom of the sulfonyl chloride, with the concomitant departure of the chloride ion.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.
The activation energy (the energy difference between the reactants and the transition state) can be calculated from these studies, providing a quantitative measure of the reaction's feasibility. Furthermore, the influence of different catalysts or reaction conditions on the reaction pathway can be computationally explored to optimize the synthesis. For example, the mechanism of copper-catalyzed N-arylation of sulfonamides has been a subject of study. researchgate.net
Computational Approaches for De Novo Design and Virtual Screening of Analogues
Computational methods are powerful tools for the design and discovery of new molecules with desired properties, starting from a lead compound like this compound.
De Novo Design: This approach involves the computer-aided generation of novel molecular structures that are predicted to have high affinity for a specific biological target. If this compound were found to have interesting biological activity, de novo design algorithms could be used to grow new molecules within the active site of the target protein, using fragments of the original molecule as a starting point. These algorithms explore a vast chemical space to generate novel structures that are sterically and electronically complementary to the target's binding pocket.
Virtual Screening: This is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the structure of this compound, a virtual screening campaign could be initiated in several ways:
Similarity-Based Screening: Searching for compounds that are structurally similar to this compound. This is based on the principle that structurally similar molecules are likely to have similar biological activities.
Pharmacophore-Based Screening: A pharmacophore model can be developed based on the key structural features of this compound responsible for its (hypothetical) biological activity. This model, which defines the spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings, can then be used to screen large databases for molecules that match the pharmacophore. researchgate.net
Structure-Based Virtual Screening (Docking): If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a library of compounds to the target's active site. nih.gov Compounds are ranked based on their predicted binding energy, and the top-ranking hits are selected for further experimental testing.
These computational approaches significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates.
Integration of Machine Learning and Large Language Models in Synthesis Planning and Property Prediction
The fields of computational chemistry and drug discovery are being revolutionized by the integration of machine learning (ML) and large language models (LLMs). openreview.netmdpi.comarxiv.org These advanced computational tools offer new possibilities for the synthesis planning and property prediction of molecules like this compound.
Synthesis Planning:
Retrosynthesis Prediction: ML models, particularly those based on deep learning, can be trained on vast databases of chemical reactions to predict plausible retrosynthetic pathways for a target molecule. cas.org For this compound, such a model could suggest various synthetic routes, breaking it down into simpler, commercially available starting materials.
Reaction Condition Optimization: ML algorithms can also be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. tue.nl
LLMs in Chemical Synthesis: More recently, LLMs have demonstrated the ability to understand and generate chemical information, including reaction procedures. chemistryviews.orgmdpi.com They can be used to translate a high-level synthetic plan into a detailed, step-by-step experimental protocol. LLMs can also be integrated with traditional search algorithms to enable "steerable synthesis planning," where chemists can specify desired synthetic strategies in natural language. arxiv.org
Property Prediction:
Quantitative Structure-Activity Relationship (QSAR): ML models are extensively used to build QSAR models that correlate the chemical structure of molecules with their biological activity or physicochemical properties. mdpi.com A QSAR model could be developed to predict the activity of analogues of this compound based on their structural descriptors.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial in the early stages of drug discovery. ML models can be trained to predict these properties from the molecular structure, helping to identify and filter out compounds with unfavorable ADMET profiles. nih.gov
Accelerated Discovery: By rapidly predicting the properties of a large number of virtual compounds, ML and AI can significantly accelerate the design-make-test-analyze cycle in drug discovery. newswise.com
The integration of these advanced computational tools holds the promise of making the discovery and synthesis of new molecules, including analogues of this compound, more efficient and predictable.
Future Research Directions
Development of Novel and Highly Efficient Synthetic Routes
While the traditional synthesis of Methyl 3-(methylsulfonamido)benzoate likely involves the reaction of methyl 3-aminobenzoate (B8586502) with methanesulfonyl chloride in the presence of a base, future research will aim to develop more innovative and efficient synthetic pathways. wikipedia.orgfrontiersrj.com Modern synthetic organic chemistry is continually evolving, with a strong emphasis on sustainability, atom economy, and process safety. neuroquantology.com
Future synthetic strategies could include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: The development of novel palladium, copper, or nickel-catalyzed methods could enable the direct coupling of 3-bromobenzoate derivatives with methanesulfonamide (B31651). bohrium.com This approach could offer a more convergent and modular route to the target molecule and its analogs.
C-H Activation/Functionalization: Direct C-H amidation of methyl benzoate (B1203000) using a suitable methanesulfonamide source and a transition-metal catalyst represents a highly atom-economical approach. bohrium.com This would circumvent the need for pre-functionalized starting materials like amino or halo derivatives.
Green Chemistry Approaches: The exploration of enzymatic synthesis or the use of more environmentally benign solvents and reagents will be a key focus. numberanalytics.com For instance, biocatalytic methods could offer high selectivity and milder reaction conditions.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, modularity, broad substrate scope | Development of novel catalysts and ligands |
| C-H Activation | High atom economy, reduced synthetic steps | Catalyst design, regioselectivity control |
| Green Chemistry | Sustainability, reduced waste, milder conditions | Biocatalysis, use of renewable feedstocks |
Exploration of Underutilized Reactivity Modes and Functional Group Transformations
The reactivity of this compound is dictated by its three main components: the aromatic ring, the methyl ester, and the sulfonamide. While classical reactions of these functional groups are well-established, future research will likely explore more novel and underutilized reactivity modes. solubilityofthings.compressbooks.pub
Directed C-H Functionalization: The sulfonamide group can act as a directing group for ortho-lithiation or transition-metal-catalyzed C-H activation, enabling the selective functionalization of the aromatic ring at positions 2 and 4. bohrium.com This would provide access to a wide range of polysubstituted derivatives.
Novel Transformations of the Sulfonamide Group: Beyond its role as a stable functional group, research could focus on new ways to transform the sulfonamido moiety. This might include reductive cleavage to the corresponding amine or involvement in novel cyclization reactions.
Photoredox and Electrochemical Methods: These emerging techniques could unlock new reaction pathways for the functionalization of this compound under mild conditions, potentially enabling transformations that are difficult to achieve with traditional methods. neuroquantology.com
| Reactivity Mode | Potential Outcome | Enabling Technology |
| Directed C-H Functionalization | Access to polysubstituted analogs | Organometallic catalysis |
| Novel Sulfonamide Transformations | Synthesis of diverse scaffolds | New reagents and catalysts |
| Photoredox/Electrochemistry | Unique functionalization patterns | Light or electricity-driven reactions |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and safer continuous flow and automated systems. asynt.comoxfordglobal.com Integrating the synthesis of this compound and its derivatives into these platforms offers significant advantages.
Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for exothermic reactions like sulfonamide formation. contractpharma.comsterlingpharmasolutions.comaurigeneservices.com Flow chemistry also facilitates easier scale-up of the production process. asynt.com
Automated Synthesis Platforms: The use of robotic systems can enable the high-throughput synthesis of a library of analogs based on the this compound scaffold. wikipedia.orgacs.org By systematically varying the substituents on the aromatic ring or the sulfonyl group, researchers can rapidly generate a diverse set of compounds for screening in drug discovery or materials science applications.
Expansion of Applications in Diverse Areas of Chemical Research and Development
While this compound is a known building block, its full potential in various scientific domains is yet to be realized. ontosight.ai Future research will likely focus on expanding its applications beyond its current uses.
Medicinal Chemistry: As a versatile intermediate, it can be used to synthesize more complex molecules with potential therapeutic activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai
Agrochemicals: The sulfonamide motif is present in many herbicides and pesticides. neuroquantology.com Research could explore the use of this compound as a precursor for novel agrochemicals.
Materials Science: The rigid aromatic core and the polar sulfonamide group make this molecule an interesting candidate for the synthesis of new polymers, organic light-emitting diodes (OLEDs), and other functional materials. ontosight.ai
Advanced Mechanistic Insights through In Situ Spectroscopic and Computational Dynamics Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and developing new ones. numberanalytics.com Future research will leverage advanced analytical and computational tools to gain these insights.
In Situ Spectroscopic Techniques: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. numberanalytics.comoxinst.comacs.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. rsc.orgacs.orgnumberanalytics.com These theoretical studies, in conjunction with experimental data, can provide a comprehensive understanding of the reaction mechanisms at a molecular level. rsc.orgacs.org
| Technique | Information Gained | Impact on Research |
| In Situ Spectroscopy | Reaction kinetics, intermediate identification | Process optimization, mechanistic elucidation |
| Computational Chemistry | Reaction pathways, transition state analysis | Predictive modeling, rational design of new reactions |
Q & A
Q. What synthetic methods are commonly employed for preparing methyl 3-(methylsulfonamido)benzoate, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves coupling 3-aminobenzoic acid derivatives with methylsulfonyl chloride. For example, methyl 3-aminobenzoate can react with methylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Optimization includes:
- Temperature Control: Maintain 0–5°C during sulfonamide formation to minimize side reactions.
- Solvent Selection: DCM or THF ensures solubility while avoiding hydrolysis of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
- Yield Improvement: Excess methylsulfonyl chloride (1.2–1.5 equiv.) and slow reagent addition enhance conversion.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 7.3–8.1 ppm), methylsulfonamide (δ 3.0–3.2 ppm, singlet), and methoxy group (δ 3.8–3.9 ppm).
- ¹³C NMR: Carbonyl (C=O, δ ~167 ppm), aromatic carbons (δ 120–140 ppm), and sulfonamide methyl (δ ~40 ppm).
- IR Spectroscopy: Stretching vibrations for S=O (1150–1350 cm⁻¹), C=O (1700–1750 cm⁻¹), and N–H (3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular ion (e.g., [M+H]⁺ for C₁₀H₁₂NO₄S: calculated 242.0485) .
Advanced Research Questions
Q. How can computational tools predict the reactivity and synthetic pathways for this compound derivatives?
Methodological Answer:
- Retrosynthetic Analysis: Tools like Pistachio and Reaxys identify feasible precursors (e.g., 3-nitrobenzoate reduction followed by sulfonylation).
- Reactivity Prediction: DFT calculations (e.g., Gaussian 09) model electron density distribution to predict sulfonamide stability and regioselectivity in electrophilic substitutions.
- Pathway Validation: Cross-reference predicted routes with experimental databases (e.g., PubChem) to resolve contradictions (e.g., steric hindrance in ortho-substituted derivatives) .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound analogs?
Methodological Answer:
- SAR Studies:
- Electron-Withdrawing Groups (EWGs): Nitro or trifluoromethoxy substituents at the para-position enhance sulfonamide stability but reduce solubility.
- Hydrophobic Substituents: Methyl or chloro groups increase membrane permeability, as seen in HIV-1 fusion inhibitor analogs .
- Activity Assays: Use in vitro models (e.g., enzyme inhibition assays) to correlate logP values (calculated via ChemDraw) with cellular uptake efficiency.
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (e.g., 25°C vs. 60°C) identifies rotational barriers in sulfonamide groups causing peak splitting.
- Isotopic Labeling: Deuterated solvents (e.g., DMSO-d₆) clarify exchangeable protons (e.g., N–H).
- X-ray Crystallography: Resolve ambiguous NOESY correlations by determining crystal packing and torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
